Troglitazone Sulfate Sodium

Descripción

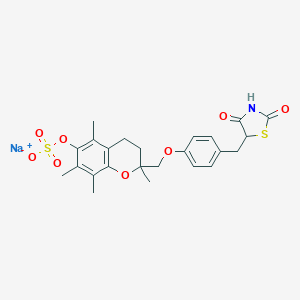

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIKTIPHNIELCY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NNaO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Troglitazone Sulfate in Drug-Induced Liver Injury (DILI): A Mechanistic Deep Dive

An In-Depth Technical Guide for Researchers

Abstract

Troglitazone (Rezulin), a member of the thiazolidinedione class of antidiabetic agents, was withdrawn from the market in 2000 due to severe, idiosyncratic hepatotoxicity.[1][2][3][4][5][6][7] While initial investigations into the mechanism of troglitazone-induced liver injury (DILI) were broad, a significant body of evidence has since implicated its primary metabolite, troglitazone sulfate, as a key perpetrator. This guide provides a comprehensive technical analysis of the multifaceted role of troglitazone sulfate in DILI. We will deconstruct its formation, its direct and indirect toxicological actions, and its interplay with critical cellular machinery, including hepatic transporters and mitochondria. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-based understanding of this classic case of metabolite-driven DILI.

The Metabolic Fate of Troglitazone: A Pathway to Toxicity

The liver is the primary site of troglitazone metabolism, where it undergoes extensive Phase I and Phase II biotransformation. The parent drug is metabolized by cytochrome P450 enzymes, particularly CYP3A4, and is also subject to conjugation reactions.[1][3][8] The main metabolic pathways yield a quinone-type metabolite, a glucuronide conjugate, and a sulfate conjugate (Troglitazone-Sulfate).[1][8][9]

Crucially, the balance between these pathways appears to be a determinant of patient susceptibility. Studies using human hepatocytes have revealed significant inter-individual variability. A metabolic profile favoring extensive conversion to troglitazone sulfate, rather than glucuronidation, was associated with higher sensitivity to the drug's cytotoxic effects.[1] This observation was a critical early indicator that the sulfate conjugate was not merely an inactive excretion product but an active participant in the toxicity cascade.

The Dual-Pronged Attack of Troglitazone Sulfate

Research has elucidated two primary mechanisms by which troglitazone sulfate instigates liver injury: potent inhibition of the Bile Salt Export Pump (BSEP), leading to cholestasis, and direct cytotoxicity mediated by oxidative stress.

Mechanism 1: BSEP Inhibition and Induced Cholestasis

The Bile Salt Export Pump (BSEP, or ABCB11) is an ATP-dependent transporter located on the canalicular membrane of hepatocytes. Its primary function is to pump bile salts from the liver cells into the bile canaliculi, a critical step in bile formation.[1][10] Inhibition of BSEP leads to the intracellular accumulation of bile acids, a condition known as intrahepatic cholestasis. These retained bile salts are themselves cytotoxic, capable of disrupting cell membranes and inducing mitochondrial damage, ultimately triggering apoptosis.[1][11][12]

Both troglitazone and its sulfate metabolite are competitive inhibitors of BSEP. However, studies using isolated canalicular membrane vesicles have demonstrated that troglitazone sulfate is a significantly more potent inhibitor than its parent compound .[10] This potent inhibition is considered a major factor in troglitazone's hepatotoxicity.[1][10][12][13][14][15][16][17][18]

Further compounding this issue, troglitazone has been shown to inhibit the amidation of bile acids.[15][17] This process conjugates bile acids with glycine or taurine, generally reducing their toxicity. By inhibiting amidation, troglitazone causes the accumulation of more toxic, non-amidated bile acid species, exacerbating the cellular stress caused by BSEP inhibition.[12][15][16][17]

Mechanism 2: Direct Hepatocellular Toxicity and Oxidative Stress

Beyond its effects on bile acid transport, troglitazone sulfate exerts direct toxic effects on human hepatocytes.[11] Studies using the human hepatocyte cell line THLE-2 have demonstrated that troglitazone sulfate is more cytotoxic than the parent drug.[11]

This direct toxicity is strongly linked to the induction of oxidative stress.[11] Treatment of hepatocytes with troglitazone sulfate leads to a significant increase in protein carbonyls (a marker of oxidative protein damage) and a depletion of intracellular glutathione (GSH), a key cellular antioxidant.[11] This indicates that the sulfate metabolite itself can overwhelm the cell's antioxidant defenses, leading to oxidative damage and cell death, independent of its effects on BSEP.

| Compound | Cytotoxicity (EC50 in THLE-2 cells) | BSEP Inhibition (Ki) |

| Troglitazone | 41.12 ± 4.3 µM[11] | 1.3 µM[10] |

| Troglitazone Sulfate | 21.74 ± 5.38 µM[11] | 0.23 µM[10] |

| Table 1: Comparative toxicity and BSEP inhibition of troglitazone and its sulfate metabolite. Lower values indicate greater potency. |

The Gateway: Role of Hepatic Uptake Transporters

The toxicity of troglitazone sulfate is contingent on its ability to enter and accumulate within hepatocytes. This process is mediated by basolateral transporters, specifically the Organic Anion Transporting Polypeptides (OATPs). Studies using Xenopus oocytes expressing human OATPs found that troglitazone sulfate is a high-affinity substrate and a potent inhibitor of OATP-C (also known as OATP1B1) and OATP8 (OATP1B3).[19]

This high affinity has two critical implications:

-

Efficient Uptake : It ensures that troglitazone sulfate formed in the circulation or interstitium is efficiently transported into hepatocytes, concentrating the toxic metabolite at its site of action.[19]

-

Inhibition of Endogenous Transport : By inhibiting OATPs, troglitazone sulfate can disrupt the hepatic uptake of other endogenous anions, including bile acids and bilirubin, potentially contributing further to liver dysfunction.[19]

Convergence on the Mitochondrion: The Central Hub of Injury

Mitochondrial dysfunction is a central and recurring theme in troglitazone-induced DILI, acting as a point of convergence for its multiple toxic insults.[4][20] Both the parent drug and its metabolites, amplified by the effects of retained bile acids, contribute to a catastrophic failure of mitochondrial function.[1][13][14][21][22]

The key events include:

-

Impaired Electron Transport Chain (ETC) : Troglitazone has been shown to inhibit ETC complexes, particularly Complex I.[23]

-

Increased ROS Production : A faulty ETC leads to the leakage of electrons and the generation of excessive reactive oxygen species (ROS), creating a state of severe oxidative stress.[21][22]

-

ATP Depletion : Impaired mitochondrial respiration results in a sharp decline in cellular ATP levels, leading to an energy crisis.[1][24]

-

Mitochondrial Permeability Transition (MPT) : The combination of oxidative stress and low ATP can trigger the opening of the mitochondrial permeability transition pore, a non-specific channel in the inner mitochondrial membrane. This dissipates the membrane potential, releases pro-apoptotic factors like cytochrome c, and commits the cell to death.[1][13][14]

This cascade establishes a vicious cycle: mitochondrial damage increases ROS, which in turn causes more mitochondrial damage, ultimately leading to apoptosis and necrosis.[21]

Experimental Frameworks for DILI Assessment

The study of troglitazone DILI has driven the development of more sophisticated preclinical models, as standard animal models often fail to replicate the human-specific toxicity.[25][26][27][28]

-

In Vitro Models : Primary human hepatocytes remain a key tool, but advanced systems are gaining prominence. These include 3D spheroids, co-cultures with immune cells (to capture inflammatory responses), and microphysiological systems (Liver-on-a-Chip), which offer greater physiological relevance and predictive power.[29][30][31][32]

-

In Vivo Models : The idiosyncratic nature of the toxicity has necessitated specialized animal models. For example, mice with a genetic deficiency in mitochondrial antioxidant defenses (heterozygous superoxide dismutase 2, or Sod2+/- mice) are susceptible to troglitazone-induced liver necrosis, whereas wild-type mice are not.[4][23][25][33][34] This highlights the concept that a "first hit" (the drug) may only cause injury in the context of a pre-existing, often silent, susceptibility (the "second hit").

Protocol Example: Assessing BSEP Inhibition using Membrane Vesicles

This protocol provides a framework for quantifying the inhibitory potential of a compound against the BSEP transporter.

-

Preparation of Canalicular Liver Plasma Membrane (cLPM) Vesicles :

-

Isolate cLPM vesicles from rat liver or from Sf9 insect cells overexpressing human BSEP, following established differential centrifugation protocols.

-

Verify vesicle purity and orientation (predominantly right-side-out) using marker enzyme assays (e.g., alkaline phosphatase).

-

Resuspend vesicles in an appropriate buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Transport Assay (Rapid Filtration Method) :

-

Pre-warm vesicle aliquots (e.g., 10-20 µg protein) to 37°C.

-

Prepare incubation mixtures containing a transport buffer, an ATP-regenerating system (creatine phosphate and creatine kinase), and varying concentrations of the test inhibitor (e.g., troglitazone sulfate). Include a control with no inhibitor.

-

Initiate the transport reaction by adding [³H]-taurocholate (the radiolabeled BSEP substrate) and either ATP or AMP (to distinguish between ATP-dependent and non-specific transport).

-

Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold stop buffer and immediately filtering the mixture through a pre-wetted glass fiber filter under vacuum.

-

Wash the filter rapidly with more ice-cold stop buffer to remove external radioactivity.

-

Measure the radioactivity retained on the filter (representing substrate taken up by the vesicles) using a liquid scintillation counter.

-

-

Data Analysis :

-

Calculate the ATP-dependent transport rate by subtracting the rate in the presence of AMP from the rate in the presence of ATP.

-

Plot the percent inhibition of ATP-dependent transport against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive) and the Ki value, perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. uspharmacist.com [uspharmacist.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review [jstage.jst.go.jp]

- 15. Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Effect of thiazolidinediones on bile acid transport in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondrial dysfunction and delayed hepatotoxicity: another lesson from troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative Stress in Drug-Induced Liver Injury (DILI): From Mechanisms to Biomarkers for Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mitochondrial Dysfunction as a Mechanism for Pioglitazone-Induced Injury toward HepG2 Cell Line [ps.tbzmed.ac.ir]

- 25. academic.oup.com [academic.oup.com]

- 26. Establishment of a mouse model of troglitazone-induced liver injury and analysis of its hepatotoxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]

- 29. openarchive.ki.se [openarchive.ki.se]

- 30. humanspecificresearch.org [humanspecificresearch.org]

- 31. Frontiers | Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system [frontiersin.org]

- 32. Assessing immune hepatotoxicity of troglitazone with a versatile liver-immune-microphysiological-system - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Integrative Toxicoproteomics Implicates Impaired Mitochondrial Glutathione Import as an Off-Target Effect of Troglitazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Differential Toxicity of Troglitazone and Troglitazone Sulfate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the distinct toxicological profiles of the parent drug, troglitazone, and its primary metabolite, troglitazone sulfate. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug-induced liver injury (DILI). We will dissect the metabolic pathways, compare the mechanisms of cellular injury, and provide actionable experimental protocols to investigate these differences.

Introduction: The Troglitazone Paradox

Troglitazone (TGZ), the first of the thiazolidinedione class of antidiabetic agents, was introduced in 1997 as a promising treatment for type 2 diabetes.[1][2] However, its clinical use was short-lived. By 2000, it was withdrawn from the market due to an alarming incidence of severe, idiosyncratic hepatotoxicity, including cases of acute liver failure.[2][3][4] This event underscored a critical gap in preclinical safety assessment: the potential for drug metabolites to exhibit unique and potent toxicities distinct from the parent compound.

The narrative of troglitazone's toxicity is not a simple one. It is a complex interplay between the parent drug's own adverse effects and the potent, targeted toxicity of its major metabolite, troglitazone sulfate (TGZ-S). Understanding the division of labor in their toxicological roles is crucial for developing safer pharmaceuticals and more predictive screening paradigms. This guide will illuminate the core differences between TGZ and TGZ-S toxicity, focusing on metabolic activation, mitochondrial dysfunction, cholestasis via bile salt export pump (BSEP) inhibition, and direct hepatocellular injury.

The Metabolic Journey: From Parent Drug to Potent Metabolites

The liver's metabolic machinery is designed to detoxify and eliminate xenobiotics. In the case of troglitazone, this process creates metabolites that are central to its toxic profile. The biotransformation of TGZ is multifaceted, involving both Phase I and Phase II metabolic reactions.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C8, are responsible for the initial oxidation of troglitazone.[5] This process can lead to the formation of chemically reactive intermediates. One significant pathway involves the oxidation of the chromane ring, a unique structural feature of TGZ, to form a reactive o-quinone methide.[6][7][8] Another pathway involves the oxidative cleavage of the thiazolidinedione ring.[6][7] These reactive metabolites can form covalent bonds with cellular macromolecules, including proteins, and contribute to cellular stress.[5][9]

Phase II Metabolism: The primary Phase II reaction for troglitazone is sulfation, which conjugates a sulfo group to the hydroxyl moiety of the chromane ring, forming troglitazone sulfate (TGZ-S). This is the major metabolite of troglitazone found in humans.[10] While conjugation reactions are typically considered detoxification pathways, the sulfation of troglitazone paradoxically creates a metabolite with a potent and distinct toxicological activity.

A Tale of Two Toxicants: Comparative Mechanisms of Injury

While both TGZ and TGZ-S contribute to the overall hepatotoxicity, they do so via markedly different mechanisms. The parent drug is primarily associated with mitochondrial injury, while the sulfate metabolite is a potent cholestatic agent.

Mitochondrial Dysfunction: The Role of Parent Troglitazone

A substantial body of evidence points to the parent troglitazone molecule as a direct mitochondrial toxicant.[3][11] This is a critical point, as mitochondrial health is paramount to hepatocyte function and survival.[12] The mechanisms of TGZ-induced mitochondrial injury include:

-

Induction of Mitochondrial Permeability Transition (MPT): Troglitazone has been shown to induce the MPT, a catastrophic event where the inner mitochondrial membrane becomes permeable, leading to the collapse of the membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors.[13][14][15]

-

Damage to Mitochondrial DNA (mtDNA): Studies have demonstrated that troglitazone, but not other less toxic thiazolidinediones like rosiglitazone, can cause significant damage to mtDNA.[11] This damage impairs the synthesis of essential mitochondrial proteins, leading to respiratory chain dysfunction.

-

Increased Oxidative Stress: TGZ treatment increases the production of reactive oxygen species (ROS) within mitochondria, leading to oxidative damage to lipids, proteins, and mtDNA itself.[11][16]

It is noteworthy that many of these effects are observed at concentrations that may be clinically relevant, particularly in individuals with underlying mitochondrial vulnerabilities.[4][16]

Cholestasis: The Potent Action of Troglitazone Sulfate

The most profound difference in toxicity lies in the effect on bile acid transport. Cholestasis, the impairment of bile flow, is a known mechanism of DILI. The bile salt export pump (BSEP), located on the canalicular membrane of hepatocytes, is critical for pumping bile acids out of the cell.

Troglitazone sulfate is a highly potent inhibitor of BSEP.[17][18] Critically, it is far more potent in this regard than the parent compound.[17][19] The inhibition of BSEP by TGZ-S causes bile acids to accumulate within hepatocytes. This buildup is highly toxic, as bile acids can disrupt cell membranes and induce apoptosis and necrosis.[20] This potent BSEP inhibition is considered a primary driver of the cholestatic liver injury observed with troglitazone.[18][21]

| Compound | BSEP Inhibition (IC50) | Potency vs. Parent Drug |

| Troglitazone | ~3.9 - 1.3 µM | 1x |

| Troglitazone Sulfate | ~0.4 - 0.23 µM | ~10-17x greater |

| Table 1: Comparative inhibition of the Bile Salt Export Pump (BSEP) by troglitazone and its sulfate metabolite. Data compiled from multiple sources.[17][18][19] |

Direct Cytotoxicity and Oxidative Stress

Beyond BSEP inhibition, studies have also investigated the direct cytotoxic potential of both compounds on liver cells. In vitro experiments using human hepatocytes have demonstrated that troglitazone sulfate can be directly more toxic than its parent compound.[20]

| Compound | Cytotoxicity in THLE-2 Cells (EC50) |

| Troglitazone | ~41.1 µM |

| Troglitazone Sulfate | ~21.7 µM |

| Table 2: Comparative cytotoxicity of troglitazone and troglitazone sulfate in a human liver cell line.[20] |

Furthermore, these studies indicate that TGZ-S generates a greater degree of oxidative stress, as measured by glutathione (GSH) depletion and protein carbonyl formation, compared to TGZ.[20] This suggests that in addition to causing cholestasis, the sulfate metabolite actively contributes to hepatocellular injury through direct cytotoxic and oxidative mechanisms.

Experimental Protocols for Differentiating Toxicity

To empower researchers in this field, we provide the following validated, step-by-step protocols for assessing the key differential toxicities of troglitazone and its sulfate metabolite.

Protocol 1: Assessment of Direct Cytotoxicity (MTT Assay)

Objective: To determine and compare the concentration-dependent cytotoxicity of TGZ and TGZ-S.

Methodology:

-

Cell Culture: Seed HepG2 cells (or other suitable human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare stock solutions of TGZ and TGZ-S in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of TGZ, TGZ-S, vehicle control (DMSO), and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curves. Calculate the EC₅₀ value for each compound using non-linear regression analysis.

Protocol 2: Evaluation of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To assess the disruption of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.

Methodology:

-

Cell Culture: Seed hepatocytes in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or in 6-well plates for flow cytometry.

-

Treatment: Treat cells with TGZ and TGZ-S at concentrations around their respective EC₅₀ values for a shorter duration (e.g., 2-6 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).

-

JC-1 Staining: Remove the treatment medium and wash the cells once with warm PBS. Add culture medium containing JC-1 dye (typically 1-5 µg/mL) and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer.

-

Measurement (Microscopy): Image the cells immediately using a fluorescence microscope. Healthy, polarized mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).

-

Measurement (Flow Cytometry): Scrape and collect the cells, then analyze them on a flow cytometer. Quantify the shift from the red (FL2) to the green (FL1) channel.

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: In Vitro BSEP Inhibition Assay

Objective: To quantify and compare the inhibitory potential of TGZ and TGZ-S on the bile salt export pump.

Methodology:

-

Reagents: Use commercially available membrane vesicles prepared from Sf9 or HEK293 cells overexpressing human BSEP. The substrate is typically ³H-labeled taurocholic acid.

-

Assay Buffer: Prepare an assay buffer containing Tris/HEPES, MgCl₂, and creatine phosphate/creatine kinase as an ATP-regenerating system.

-

Inhibition Assay: a. In a 96-well plate on ice, mix the BSEP membrane vesicles (5-10 µg protein) with a range of concentrations of TGZ and TGZ-S. b. Add the radiolabeled substrate ([³H]taurocholate) to the mixture. c. Initiate the transport reaction by adding either ATP solution or a control (AMP or buffer) to respective wells.

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes).

-

Termination: Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate the vesicles from the assay buffer.

-

Measurement: Wash the filters, dry them, and add scintillation fluid. Count the radioactivity trapped in the vesicles using a scintillation counter.

-

Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP wells from the ATP wells. Plot the percent inhibition of ATP-dependent transport against the inhibitor concentration and determine the IC₅₀ value for TGZ and TGZ-S.

Conclusion and Future Directions

The case of troglitazone provides a seminal lesson in drug toxicology: the parent drug is not the only actor on the stage. The toxicity of troglitazone is a dual-front assault on the liver. The parent compound, troglitazone , directly targets mitochondria, inducing dysfunction, DNA damage, and oxidative stress.[11] In parallel, its major metabolite, troglitazone sulfate , exhibits a distinct and more potent toxicity profile characterized by powerful inhibition of the bile salt export pump, leading to cholestasis.[17][18] Furthermore, troglitazone sulfate itself possesses direct cytotoxic and pro-oxidant properties that can exacerbate liver injury.[20]

This clear differentiation in mechanism underscores the absolute necessity for drug development programs to:

-

Characterize Major Metabolites Early: Identify the primary metabolic pathways and major metabolites of any new chemical entity.

-

Assess Metabolite Toxicity: Synthesize and directly test the toxicity of major metabolites, especially when they are formed in significant quantities or accumulate in the target organ of toxicity.

-

Utilize Mechanistic Assays: Employ a suite of in vitro assays targeting known liability mechanisms (e.g., mitochondrial toxicity, transporter inhibition) for both the parent drug and its metabolites.

By deconstructing the complex hepatotoxicity of troglitazone, we gain invaluable, field-proven insights that can guide the development of safer medicines and prevent future therapeutic misadventures.

References

-

Narayanan, M., et al. (2012). Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes. PMC. [Link]

-

He, K., et al. (2004). Metabolic activation of troglitazone: Identification of a reactive metabolite and mechanisms involved. Drug Metabolism and Disposition. [Link]

-

Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Chemical Research in Toxicology. [Link]

-

Masubuchi, Y. (2006). Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. Drug Metabolism and Pharmacokinetics. [Link]

-

Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. Chemical Research in Toxicology. [Link]

-

Narayanan, R., et al. (2011). Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study. Journal of Molecular Modeling. [Link]

-

Nishiya, K., et al. (2011). Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat. Journal of Toxicological Sciences. [Link]

-

Funk, C., et al. (2001). Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate. Toxicology. [Link]

-

Perez, M. J., et al. (2007). Troglitazone-Induced Hepatic Necrosis in an Animal Model of Silent Genetic Mitochondrial Abnormalities. Toxicological Sciences. [Link]

-

Funk, C., et al. (2001). Cholestatic Potential of Troglitazone as a Possible Factor Contributing to Troglitazone-Induced Hepatotoxicity: In Vivo and in Vitro Interaction at the Canalicular Bile Salt Export Pump (Bsep) in the Rat. Drug Metabolism and Disposition. [Link]

-

He, K., et al. (2004). Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. Drug Metabolism and Disposition. [Link]

-

Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. Drug Metabolism and Pharmacokinetics. [Link]

-

Nishiya, K., et al. (2011). Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat. Journal of Toxicological Sciences. [Link]

-

Lazerow, S. K., et al. (2008). Mitochondrial dysfunction and delayed hepatotoxicity: another lesson from troglitazone. Diabetologia. [Link]

-

Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. Drug Metabolism and Pharmacokinetics. [Link]

-

Qian, Y., et al. (2010). Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes. Toxicology Letters. [Link]

-

Funk, C., et al. (2001). Cholestatic potential of troglitazone as a possible factor contributing to troglitazone-induced hepatotoxicity: in vivo and in vitro interaction at the canalicular bile salt export pump (Bsep) in the rat. Semantic Scholar. [Link]

-

Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological Sciences. [Link]

-

Chen, M., & Chen, J. (2020). Troglitazone. In StatPearls. StatPearls Publishing. [Link]

-

Funk, C., et al. (2001). Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate. ChEMBL. [Link]

-

Nozawa, T., et al. (2004). Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity. Drug Metabolism and Disposition. [Link]

-

Le-Vel, J., et al. (2021). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. Toxicological Sciences. [Link]

-

Jaeschke, H. (2007). Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury? Toxicological Sciences. [Link]

-

Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. ResearchGate. [Link]

-

Scheen, A. J. (2001). Thiazolidinediones and liver toxicity. ORBi. [Link]

-

Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. [Link]

-

Tolosa, L., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

-

Elabscience. (2025). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Elabscience. [Link]

-

Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. Da-Ta Biotech. [Link]

-

Donato, M. T., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]

-

Allagnat, F., et al. (2023). Assessment of Drug-Induced Liver Injury through Cell Morphology and Gene Expression Analysis. Chemical Research in Toxicology. [Link]

-

Masubuchi, Y., et al. (2010). Multiple mechanisms underlying troglitazone-induced mitochondrial permeability transition. Toxicology and Applied Pharmacology. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Troglitazone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]

-

Misbin, R. I. (1999). Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration. Semantic Scholar. [Link]

-

Smith, M. T. (2003). Mechanisms of troglitazone hepatotoxicity. Chemical research in toxicology. [Link]

Sources

- 1. Troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mitochondrial dysfunction and delayed hepatotoxicity: another lesson from troglitazone [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Troglitazone, but not rosiglitazone, damages mitochondrial DNA and induces mitochondrial dysfunction and cell death in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased susceptibility to troglitazone-induced mitochondrial permeability transition in type 2 diabetes mellitus model rat [jstage.jst.go.jp]

- 15. Multiple mechanisms underlying troglitazone-induced mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Troglitazone-induced intrahepatic cholestasis by an interference with the hepatobiliary export of bile acids in male and female rats. Correlation with the gender difference in troglitazone sulfate formation and the inhibition of the canalicular bile salt export pump (Bsep) by troglitazone and troglitazone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review [jstage.jst.go.jp]

A Technical Guide to Troglitazone Sulfate-Mediated Inhibition of the Bile Salt Export Pump (BSEP): Mechanisms, Assays, and Regulatory Implications

This guide provides an in-depth examination of the molecular interactions between Troglitazone sulfate and the Bile Salt Export Pump (BSEP, or ABCB11). Troglitazone, an antidiabetic agent from the thiazolidinedione class, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. Subsequent research has identified the inhibition of BSEP as a primary mechanism underlying this drug-induced liver injury (DILI). This document will dissect the physiological role of BSEP, the specific inhibitory actions of Troglitazone and its primary metabolite, and the validated experimental protocols used to characterize this interaction, offering critical insights for drug safety and development professionals.

Section 1: The Central Role of BSEP in Hepatic Homeostasis

The Bile Salt Export Pump (BSEP) is an ATP-binding cassette (ABC) transporter located almost exclusively on the canalicular (apical) membrane of hepatocytes.[1][2] Its primary function is to transport monovalent conjugated bile salts from the hepatocyte into the bile canaliculus against a steep concentration gradient.[1][3][4] This ATP-dependent process is the rate-limiting step in the enterohepatic circulation of bile salts, a pathway essential for dietary lipid absorption and cholesterol homeostasis.[3][5]

BSEP consists of 1321 amino acids, forming a structure with two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs) that hydrolyze ATP to power transport.[3][4] Genetic mutations that impair BSEP function lead to severe cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis type 2 (PFIC-2), highlighting its indispensable role.[1][6] Inhibition of BSEP by xenobiotics can mimic these genetic defects, leading to an accumulation of cytotoxic bile salts within hepatocytes. This intracellular buildup triggers a cascade of events, including mitochondrial stress, generation of reactive oxygen species, and ultimately, apoptotic or necrotic cell death, culminating in cholestatic DILI.[6][7]

Section 2: The Inhibitory Mechanism of Troglitazone and Its Sulfate Metabolite

While Troglitazone itself inhibits BSEP, extensive research has revealed that its primary metabolite, Troglitazone sulfate, is the more critical perpetrator. In humans, Troglitazone is extensively metabolized, with sulfation being a major pathway.[8][9][10]

Metabolic Activation to a Potent Inhibitor

Studies using isolated canalicular rat liver plasma membrane preparations first demonstrated that both Troglitazone and Troglitazone sulfate competitively inhibit the ATP-dependent transport of taurocholate, a primary bile salt.[11] This competitive mechanism indicates that the compounds directly interact with the transporter, likely at the substrate-binding site, preventing bile salts from being exported.[11]

The crucial finding is the significant difference in potency: Troglitazone sulfate is a substantially more potent inhibitor of BSEP than its parent compound.[7][11] This high inhibitory potential, combined with the potential for the metabolite to accumulate in liver tissue, suggests that Troglitazone sulfate is the primary driver of BSEP-mediated cholestasis in vivo.[11] The inhibition of BSEP by Troglitazone sulfate disrupts bile acid homeostasis, leading to the intrahepatic cholestasis observed in some patients.[11]

Figure 1: Mechanism of competitive BSEP inhibition by Troglitazone Sulfate.

Quantitative Inhibitory Potency

The potency of BSEP inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). As shown in the table below, compiled from in vitro studies, Troglitazone sulfate exhibits a Kᵢ value that is approximately 5- to 10-fold lower than that of the parent drug, confirming its superior inhibitory activity.[7][11]

| Compound | Inhibitory Constant (Kᵢ) / IC₅₀ | Species | Assay System | Reference |

| Troglitazone | ~1.3 - 10.6 µM | Rat | Canalicular Liver Plasma Membranes | [11] |

| 2.7 - 5.9 µM | Human | Vesicular Transport Assay | [7] | |

| Troglitazone Sulfate | ~0.23 µM | Rat | Canalicular Liver Plasma Membranes | [11] |

Note: Kᵢ and IC₅₀ values can vary based on the specific probe substrate and experimental conditions used. The values presented demonstrate the relative potency.

Section 3: Gold-Standard Experimental Protocol: The Vesicular Transport Assay

To directly assess the inhibitory potential of a compound on BSEP without confounding factors like cellular uptake or metabolism, the inside-out vesicular transport assay is the industry and regulatory standard.[2][12] This method utilizes membrane vesicles prepared from cells (e.g., Sf9 insect cells or HEK293 mammalian cells) overexpressing human BSEP.[2]

Causality and Self-Validation in Experimental Design

The protocol is designed to be self-validating. The core principle rests on comparing substrate transport in the presence of ATP (which powers the pump) to that in its absence (using AMP), thereby isolating the specific, ATP-dependent activity of BSEP.[2] Using a probe substrate concentration well below its Michaelis-Menten constant (Kₘ) ensures that the measured IC₅₀ value closely approximates the true inhibitor constant (Kᵢ) for competitive inhibitors.[13][14] The inclusion of a known inhibitor, such as Troglitazone itself, as a positive control in each run validates assay performance and ensures data reliability.[13][14]

Step-by-Step Protocol for BSEP Inhibition Assay

-

Vesicle Preparation:

-

Culture Sf9 or HEK293 cells transfected with a vector expressing human BSEP (ABCB11).

-

Harvest cells and homogenize them in a hypotonic lysis buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the plasma membrane fraction.

-

Resuspend the membrane pellet in an appropriate vesicle buffer (e.g., Tris-sucrose buffer) and pass it through a narrow-gauge needle to form sealed, inside-out vesicles. Confirm vesicle integrity and protein concentration via a standard assay (e.g., Bradford).

-

-

Transport Reaction:

-

Prepare a master mix containing the assay buffer (e.g., Tris-HCl, MgCl₂) and the probe substrate (e.g., ³H-Taurocholic acid or a fluorescent derivative like tauro-nor-THCA-24-DBD).[12][15]

-

In a 96-well plate, pre-incubate 5-10 µg of membrane vesicle protein with varying concentrations of the test compound (e.g., Troglitazone sulfate) or vehicle control for 5-10 minutes at 37°C. This allows the inhibitor to bind to the transporter.

-

Initiate the transport reaction by adding either ATP (e.g., 4 mM final concentration) or AMP (as the negative control) to the wells.

-

Allow the reaction to proceed for a predetermined time within the linear uptake range (typically 2-5 minutes) at 37°C.

-

-

Termination and Separation:

-

Stop the reaction by adding a large volume of ice-cold stop buffer. This rapid dilution and temperature drop immediately halts all enzymatic activity.

-

Quickly transfer the contents of each well onto a glass fiber filter plate pre-wetted with buffer.

-

Apply a vacuum to the filter manifold to rapidly separate the vesicles (which are retained on the filter) from the incubation medium containing the free substrate.

-

Wash the filters multiple times with ice-cold stop buffer to remove any non-specifically bound substrate.

-

-

Quantification and Data Analysis:

-

Allow the filters to dry completely.

-

For radiolabeled substrates, place each filter disc into a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the ATP-dependent transport: (pmol substrate in ATP wells) - (pmol substrate in AMP wells).

-

Plot the percent inhibition of ATP-dependent transport against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Figure 2: Standard experimental workflow for the BSEP vesicular transport assay.

Section 4: Expanded Mechanisms and Regulatory Landscape

While BSEP inhibition is a cornerstone of Troglitazone's hepatotoxicity, it is likely part of a "multiple-hit" scenario. Troglitazone sulfate has also been shown to inhibit other hepatic transporters, such as the multidrug resistance-associated proteins MRP2 and MRP4, which can further impair the efflux of bile acids and other conjugated metabolites, exacerbating intracellular toxicity.[16] Furthermore, some studies suggest Troglitazone also inhibits bile acid amidation, a detoxification pathway, leading to an accumulation of more harmful, non-amidated bile acids.[17][18]

The case of Troglitazone was a sentinel event in drug safety. It underscored the critical need to evaluate transporter interactions early in drug development. Consequently, regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), now recommend that new chemical entities intended for systemic action be evaluated for their potential to inhibit BSEP.[1][6] A positive result from an in vitro assay often triggers the need for careful monitoring of liver function in clinical trials and a more thorough risk assessment.[1]

Conclusion

The severe hepatotoxicity that led to the withdrawal of Troglitazone is strongly linked to cholestasis induced by the inhibition of the Bile Salt Export Pump. The key mechanistic insight is that its major metabolite, Troglitazone sulfate, is a significantly more potent competitive inhibitor of BSEP than the parent drug. This interaction leads to the cytotoxic accumulation of bile salts within hepatocytes. The in vitro vesicular transport assay remains the definitive method for characterizing this liability, providing a robust, self-validating system to quantify inhibitory potential. The lessons learned from Troglitazone have been integrated into modern drug safety paradigms, making BSEP inhibition assessment a mandatory checkpoint in the development of safer medicines.

References

-

Funk, C., et al. (2001). Cholestatic Potential of Troglitazone as a Possible Factor Contributing to Troglitazone-Induced Hepatotoxicity: In Vivo and in Vitro Interaction at the Canalicular Bile Salt Export Pump (Bsep) in the Rat. Molecular Pharmacology. Available at: [Link]

-

Loi, C. M., et al. (1999). Clinical pharmacokinetics of troglitazone. Clinical Pharmacokinetics. Available at: [Link]

-

St-Pierre, M. V., et al. (2001). The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease. Seminars in Liver Disease. Available at: [Link]

-

Knisely, A. S., et al. (2006). The Bile Salt Export Pump. Seminars in Liver Disease. Available at: [Link]

-

de Lannoy, I. A., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. Methods in Molecular Biology. Available at: [Link]

-

SOLVO Biotechnology. (n.d.). BSEP - Transporters. SOLVO Biotechnology Website. Available at: [Link]

-

Brouwer, K. L. R., et al. (2013). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. Toxicological Sciences. Available at: [Link]

-

Yoshikado, T., et al. (2017). Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury. PubMed. Available at: [Link]

-

Arrese, M., & Perez, M. J. (2020). The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies. International Journal of Molecular Sciences. Available at: [Link]

-

ETH Zurich. (2023). Structural basis of bile salt extrusion and small-molecule inhibition in human BSEP. ETH Zurich Department of Biology News. Available at: [Link]

-

He, K., et al. (2002). Identification of glutathione conjugates of troglitazone in human hepatocytes. Drug Metabolism and Disposition. Available at: [Link]

-

Smith, C. M., et al. (2000). The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures. Toxicology and Applied Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Typical in vitro BSEP inhibition assay conditions. ResearchGate. Available at: [Link]

-

de Lannoy, I. A., et al. (2019). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. PubMed. Available at: [Link]

-

Evotec. (n.d.). BSEP, MRP2, MRP3 & MRP4 Inhibition. Evotec Website. Available at: [Link]

-

Nozawa, T., et al. (2004). Involvement of organic anion transporting polypeptides in the transport of troglitazone sulfate: implications for understanding troglitazone hepatotoxicity. Drug Metabolism and Disposition. Available at: [Link]

-

Tettey, J. N. A., et al. (2003). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. ResearchGate. Available at: [Link]

-

Vinken, M., & He, K. (2019). Mechanisms of Hepatic Cholestatic Drug Injury. Exploratory Research and Hypothesis in Medicine. Available at: [Link]

-

De-La-Iglesia, F. A., et al. (2012). Differential effect of troglitazone on the human bile acid transporters, MRP2 and BSEP, in the PXB hepatic chimeric mouse. Toxicology and Applied Pharmacology. Available at: [Link]

-

European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology. Available at: [Link]

-

Zamek-Gliszczynski, M. J., et al. (2014). Hepatocellular Exposure of Troglitazone Metabolites in Rat Sandwich-Cultured Hepatocytes Lacking Bcrp and Mrp2. Drug Metabolism and Disposition. Available at: [Link]

-

Woodhead, J. L., et al. (2014). Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury. Frontiers in Pharmacology. Available at: [Link]

-

BioIVT. (n.d.). BSEP (ABCB11) Transporter Assay. BioIVT Website. Available at: [Link]

-

Chan, T. S., & Benet, L. Z. (2018). Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI. The AAPS Journal. Available at: [Link]

Sources

- 1. BSEP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

- 3. The Bile Salt Export Pump: Clinical and Experimental Aspects of Genetic and Acquired Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioivt.com [bioivt.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Clinical pharmacokinetics of troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of glutathione conjugates of troglitazone in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]

- 13. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of Hepatic Cholestatic Drug Injury [xiahepublishing.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Troglitazone Inhibits Bile Acid Amidation: A Possible Risk Factor for Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Troglitazone Sulfation in Human Hepatocytes: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Troglitazone, a thiazolidinedione antidiabetic agent, was withdrawn from the market due to severe idiosyncratic hepatotoxicity. Its complex metabolism, particularly the extensive sulfation pathway in human hepatocytes, is a critical area of study for understanding its toxicological profile. This technical guide provides an in-depth exploration of the enzymatic pathways governing troglitazone sulfation, the ongoing scientific discourse on its role in hepatotoxicity, and detailed, field-proven protocols for its investigation. We synthesize data from foundational studies to offer researchers and drug development professionals a comprehensive resource, grounded in authoritative references, for evaluating sulfation-mediated metabolism of xenobiotics.

Introduction: The Troglitazone Story and the Centrality of Sulfation

Troglitazone was the first of the "glitazone" class of drugs to be approved for the treatment of type II diabetes in 1997.[1] Despite its efficacy, post-market surveillance revealed an alarming incidence of severe liver injury and failure, leading to its withdrawal in 2000.[1][2][3][4] This event underscored the critical need to understand the metabolic fate of drug candidates and the potential for metabolites to mediate toxicity.

In humans, troglitazone is extensively metabolized in the liver, with sulfation being a primary pathway, accounting for a significant portion of the metabolites found in plasma.[5][6] This conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes, is traditionally viewed as a detoxification step that increases the water solubility of xenobiotics, facilitating their excretion. However, the case of troglitazone is more complex. Evidence suggests that its sulfate conjugate (troglitazone-sulfate, TGZS) may contribute to hepatotoxicity, while other studies indicate that impaired sulfation leads to the accumulation of the more toxic parent drug.[7][8][9][10][11] This guide dissects these pathways, providing the scientific foundation and practical methodologies required to investigate them.

The Enzymology of Troglitazone Sulfation

The sulfation of troglitazone is a Phase II metabolic reaction involving the transfer of a sulfonyl group (-SO₃) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group on troglitazone's chromane ring.[12][13]

Key Sulfotransferase Isoforms

Research using recombinant human SULT enzymes and human liver cytosols has identified the specific isoforms responsible for troglitazone sulfation.

-

Phenol Sulfotransferase (SULT1A3): This enzyme is the principal catalyst for troglitazone sulfation in the human liver.[5] Immunoblot analyses have confirmed that the hepatic content of SULT1A3 is significantly higher than other potentially involved isoforms.[5]

-

Estrogen Sulfotransferase (SULT1E1, formerly ST1E4): While SULT1E1 also demonstrates activity towards troglitazone, its lower abundance in the liver suggests a secondary role compared to SULT1A3.[5]

The dominant role of SULT1A3 makes it a key focus for any in vitro study aiming to characterize the sulfation kinetics of troglitazone or analogous compounds.

The Sulfation Reaction Pathway

The metabolic transformation is a direct enzymatic conjugation. The process is critical for altering the compound's physicochemical properties, which has significant implications for its biological activity and disposition.

Caption: Enzymatic sulfation of troglitazone by SULT1A3.

The Dichotomy of Sulfation: Detoxification or Bioactivation?

The role of troglitazone sulfation in its hepatotoxicity is a subject of significant scientific debate, with compelling evidence supporting two contrasting hypotheses.

Hypothesis 1: Sulfation as a Bioactivation Pathway

This hypothesis posits that the metabolite, TGZS, is a primary mediator of toxicity.

-

Inhibition of Bile Salt Export Pump (BSEP): TGZS is a known inhibitor of BSEP, the primary transporter responsible for eliminating bile acids from hepatocytes.[1][7][8] Inhibition of BSEP leads to intracellular accumulation of cytotoxic bile salts, a condition known as cholestasis, which can trigger hepatocyte apoptosis and necrosis.[1]

-

Direct Cytotoxicity: Studies using chemically synthesized TGZS have shown that the sulfate metabolite is directly toxic to human hepatocyte cell lines, exhibiting a lower EC₅₀ value than the parent compound.[10] Furthermore, TGZS was found to induce greater oxidative stress, as measured by glutathione (GSH) depletion and protein carbonyl formation.[10]

Hypothesis 2: Sulfation as a Detoxification Pathway

This alternative view suggests that toxicity arises from the parent compound and that efficient sulfation is protective.

-

Correlation of Toxicity with Unmetabolized Troglitazone: In primary human hepatocyte cultures, cytotoxicity (measured by decreased protein synthesis) correlated strongly with the accumulation of unmetabolized troglitazone.[9] When sulfation was inhibited, toxicity increased, along with intracellular levels of the parent drug.[9]

-

Metabolic Phenotyping: A study involving hepatocytes from 27 human donors found a correlation between cytotoxicity and the ratio of metabolic enzyme activities.[11] The results suggested that CYP3A4 oxidation and glucuronidation are detoxification pathways, while sulfation (and the parent drug) were associated with toxicity, implying that the balance of these pathways is critical.[11]

-

Low Toxicity of Metabolites: Some studies have reported that the sulfate, glucuronide, and quinone metabolites of troglitazone caused negligible cytotoxicity in hepatoma cells, whereas the parent drug was highly toxic.[5]

This evidence suggests a complex mechanism where the overall balance of metabolic pathways, rather than a single metabolite, dictates the toxic outcome.

Experimental Workflows for Investigating Troglitazone Sulfation

A robust investigation into the sulfation of a xenobiotic requires a multi-step, integrated workflow from cell isolation to analytical quantification.

Caption: High-level experimental workflow for studying drug metabolism.

Protocol 1: Isolation and Culture of Primary Human Hepatocytes

Causality: Primary human hepatocytes are the "gold standard" for in vitro metabolism studies because they retain the full complement of metabolic enzymes and transporters, closely mimicking the in vivo liver environment.[14][15][16] The two-step collagenase perfusion method is designed to first gently separate the hepatocytes by disrupting calcium-dependent cell junctions and then digest the extracellular matrix to release the cells.[14][15]

Methodology:

-

Preparation: Obtain human liver tissue from surgical resections in accordance with ethical guidelines. All solutions should be pre-warmed to 37°C.

-

Step 1: Pre-Perfusion (Calcium Chelation):

-

Cannulate the vessels of the liver tissue.

-

Perfuse the tissue with a calcium-free buffer (e.g., Hank's Balanced Salt Solution) supplemented with EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid).

-

Rationale: EGTA chelates Ca²⁺ ions, disrupting the desmosomes that form tight junctions between hepatocytes.[15]

-

-

Step 2: Enzymatic Digestion:

-

Switch the perfusion to a buffer containing calcium and a purified collagenase (e.g., Collagenase P or Type IV).

-

Rationale: Collagenase digests the collagen of the liver's extracellular matrix. Calcium is required for collagenase activity.

-

-

Cell Release and Purification:

-

Following digestion, transfer the tissue to a sterile dish containing ice-cold wash medium (e.g., Hepatocyte Plating Medium).

-

Gently shake the tissue to release the dissociated cells.

-

Filter the cell suspension through a sterile gauze or nylon mesh to remove undigested tissue.

-

Purify the hepatocytes from non-parenchymal cells and dead cells by low-speed centrifugation (e.g., 50 x g for 5-10 minutes).[14] The hepatocyte pellet is retained.

-

-

Cell Culture:

-

Resuspend the hepatocyte pellet in appropriate culture medium.

-

Determine cell viability and count using the Trypan Blue exclusion method.[17] A viability of >70-80% is considered acceptable.

-

Plate the cells on collagen-coated multi-well plates for adherent culture or use them directly in suspension assays.[17][18]

-

Protocol 2: Hepatocyte Incubation and Metabolite Profiling

Causality: This protocol creates a controlled in vitro system to measure the rate of metabolism. Incubating hepatocytes with the drug for defined periods allows for the characterization of metabolite formation over time. The reaction is stopped abruptly to ensure the measured metabolite levels accurately reflect the incubation period.

Methodology:

-

Assay Setup:

-

Use hepatocytes in suspension at a defined density (e.g., 0.5 x 10⁶ viable cells/mL) in a 24-well plate.[19]

-

Pre-incubate the cell suspension at 37°C in a humidified 5% CO₂ incubator.

-

-

Initiation of Reaction:

-

Incubation:

-

Incubate the plates at 37°C, often with gentle shaking to keep cells in suspension.[19]

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

At each time point, transfer an aliquot of the incubation mixture to a tube or well containing a "stop solution," typically 1-3 volumes of ice-cold acetonitrile.[19]

-

Rationale: Acetonitrile precipitates proteins, including the metabolic enzymes, thereby instantly halting all enzymatic activity.

-

-

Sample Processing for Analysis:

-

Vortex the terminated samples vigorously.

-

Centrifuge at high speed (e.g., >3,000 x g) for 10-20 minutes to pellet the precipitated protein and cell debris.[19]

-

Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new plate or vials for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Quantification of Troglitazone and Troglitazone-Sulfate

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices. It provides exceptional sensitivity and selectivity by separating compounds chromatographically (LC) and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

Methodology:

-

Chromatographic Separation (LC):

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with a mobile phase consisting of two solvents:

-

A: Water with an additive (e.g., 0.1% formic acid)

-

B: Acetonitrile or methanol with an additive (e.g., 0.1% formic acid)

-

-

Rationale: The gradient allows for the separation of the relatively hydrophobic parent drug (troglitazone) from its more polar sulfate metabolite. Formic acid aids in the ionization of the analytes.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Rationale: The sulfate group is readily deprotonated, making negative ion mode highly sensitive for TGZS. .

-

Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and an internal standard. For example:

-

Troglitazone-Sulfate: A precursor ion corresponding to [M-H]⁻ would be selected and fragmented to produce a characteristic product ion.

-

Troglitazone: A precursor ion of [M-H]⁻ would be similarly monitored.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations for both troglitazone and troglitazone-sulfate.

-

Calculate the concentration of each analyte in the hepatocyte samples by comparing their peak areas to the calibration curve.

-

Quantitative Data Summary

The following table summarizes key quantitative data from studies on troglitazone metabolism and toxicity, providing a reference for expected experimental outcomes.

| Parameter | Value | Cell System | Significance | Reference |

| Troglitazone-Sulfate (TS) Formation | Predominant metabolite | Human Sandwich-Cultured Hepatocytes (SCH) | Confirms sulfation is a major pathway. | [20] |

| Biliary Excretion Index (BEI) of TS | ~16% | Human SCH | Shows significant biliary excretion of the sulfate conjugate. | [20] |

| Intracellular TS Concentration | 136 - 160 µM | Human SCH | Demonstrates substantial accumulation of the metabolite within hepatocytes. | [20] |

| EC₅₀ (Cytotoxicity) of Troglitazone | 41.12 +/- 4.3 µM | THLE-2 Cells (Human Hepatocytes) | Provides a baseline for parent drug toxicity. | [10] |

| EC₅₀ (Cytotoxicity) of Troglitazone-Sulfate | 21.74 +/- 5.38 µM | THLE-2 Cells (Human Hepatocytes) | Indicates the sulfate metabolite is more directly cytotoxic than the parent drug in this model. | [10] |

| Troglitazone Glucuronidation Kₘ | 13.5 +/- 2.0 µM | Human Liver Microsomes | Kinetic constant for a competing metabolic pathway. | [21] |

Conclusion and Future Directions

The metabolic sulfation of troglitazone in human hepatocytes is a complex process dominated by the SULT1A3 enzyme. While sulfation is a major route of elimination, its precise role in the drug's hepatotoxicity remains multifaceted. Evidence supports both a bioactivation mechanism, via direct toxicity and BSEP inhibition by the sulfate conjugate, and a detoxification mechanism, where impaired sulfation leads to the accumulation of the parent drug.

For drug development professionals, the troglitazone case serves as a critical lesson: a comprehensive understanding of all major metabolic pathways, including conjugation reactions, is essential. The experimental workflows detailed in this guide provide a robust framework for characterizing sulfation, quantifying metabolite formation, and probing potential toxicological liabilities. Future research should focus on integrated multi-pathway models to better predict the delicate balance between metabolic activation and detoxification that ultimately determines the safety profile of a drug candidate.

References

-

Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review. (n.d.). J-STAGE. Retrieved February 20, 2026, from [Link]

-

Metabolic activation of troglitazone: Identification of a reactive metabolite and mechanisms involved. (2004). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Kassahun, K., et al. (2001). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. PubMed. Retrieved February 20, 2026, from [Link]

-

Troglitazone. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

Honma, M., et al. (2002). Phenol sulfotransferase, ST1A3, as the main enzyme catalyzing sulfation of troglitazone in human liver. PubMed. Retrieved February 20, 2026, from [Link]

-

Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. Chemical Research in Toxicology. Retrieved February 20, 2026, from [Link]

-

Masubuchi, Y. (2006). Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review. PubMed. Retrieved February 20, 2026, from [Link]

-

He, K., et al. (2004). Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. PubMed. Retrieved February 20, 2026, from [Link]

-

Tafazoli, S., et al. (2003). Mechanisms of Troglitazone Hepatotoxicity. Chemical Research in Toxicology. Retrieved February 20, 2026, from [Link]

-

Dixit, V. A., & Bharatam, P. V. (2011). Toxic metabolite formation from Troglitazone (TGZ): new insights from a DFT study. PubMed. Retrieved February 20, 2026, from [Link]

-

De-la-Pena, A. M. (2011). Recent advances in sulfotransferase enzyme activity assays. PMC. Retrieved February 20, 2026, from [Link]

-

Freyer, N., et al. (2016). Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells. PMC. Retrieved February 20, 2026, from [Link]

-

Troglitazone. (2018). LiverTox - NCBI Bookshelf. Retrieved February 20, 2026, from [Link]

-

Isolation and culture of human primary hepatocytes. (2025). BeCytes Biotechnologies. Retrieved February 20, 2026, from [Link]

-

Kostrubsky, V. E., et al. (2000). The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures. PubMed. Retrieved February 20, 2026, from [Link]

-

Komoroski, B. J., et al. (2002). Identification of glutathione conjugates of troglitazone in human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

-

Isolation and Culture of Primary Human Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

-

He, K., et al. (2010). Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

-

Marion, T. L., et al. (2012). Hepatobiliary Disposition of Troglitazone and Metabolites in Rat and Human Sandwich-Cultured Hepatocytes. PMC. Retrieved February 20, 2026, from [Link]

-

Zhang, H., & Henion, J. (2008). An Algorithm for Thorough Background Subtraction From High-Resolution LC/MS Data: Application to the Detection of Troglitazone Metabolites in Rat Plasma, Bile, and Urine. PubMed. Retrieved February 20, 2026, from [Link]

-

Human Sulfotransferase Assays With PAPS Production in situ. (2022). Frontiers. Retrieved February 20, 2026, from [Link]

-

Comprehensive analysis of sulfotransferase activity using LC-MS/MS. (2026). Drug Target Review. Retrieved February 20, 2026, from [Link]

-

Hewitt, N. J., et al. (2002). Correlation between troglitazone cytotoxicity and drug metabolic enzyme activities in cryopreserved human hepatocytes. PubMed. Retrieved February 20, 2026, from [Link]

-

Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Cook, I., et al. (2013). Design and Interpretation of Human Sulfotransferase 1A1 Assays. PMC. Retrieved February 20, 2026, from [Link]

-

Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. Retrieved February 20, 2026, from [Link]

-

De-la-Pena, A. M. (2011). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry. (2006). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Watanabe, Y., et al. (2002). Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10. PubMed. Retrieved February 20, 2026, from [Link]

-

Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Evidence for Novel Biotransformation Pathways Involving Quinone Methide Formation and Thiazolidinedione Ring Scission. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Pharmacokinetics of troglitazone, an antidiabetic agent: prediction of in vivo stereoselective sulfation and glucuronidation from in vitro data. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Regulation of Cytosolic Sulfotransferases in Models of Human Hepatocyte Development. (n.d.). ASPET Journals. Retrieved February 20, 2026, from [Link]

-

Sulfation pathways in times of change. (2024). PMC. Retrieved February 20, 2026, from [Link]

-

Meta-analysis of steady-state pharmacokinetics of troglitazone and its metabolites. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Metabolic activation of troglitazone: identification of a reactive metabolite and mechanisms involved. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Suspension Hepatocyte Metabolism Incubation Tips and Best Practices. (2024). YouTube. Retrieved February 20, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Troglitazone - Wikipedia [en.wikipedia.org]

- 4. Troglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenol sulfotransferase, ST1A3, as the main enzyme catalyzing sulfation of troglitazone in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of glutathione conjugates of troglitazone in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review [jstage.jst.go.jp]

- 8. Metabolic and non-metabolic factors determining troglitazone hepatotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of conjugation in hepatotoxicity of troglitazone in human and porcine hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct toxicity effects of sulfo-conjugated troglitazone on human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between troglitazone cytotoxicity and drug metabolic enzyme activities in cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Interpretation of Human Sulfotransferase 1A1 Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]

- 16. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]